molecular formula C18H20F3N3O5 B12931924 H-Pro-Trp-OH.TFA

H-Pro-Trp-OH.TFA

Cat. No.: B12931924
M. Wt: 415.4 g/mol
InChI Key: NYYLMJCDTIPDBQ-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Trp-OH.TFA is a dipeptide consisting of proline (Pro) and tryptophan (Trp) linked via an amide bond, with trifluoroacetic acid (TFA) as a counterion. The TFA is introduced during solid-phase peptide synthesis (SPPS) to cleave the peptide from the resin and improve purification efficiency via high-performance liquid chromatography (HPLC) . This compound is typically synthesized using SPPS, followed by TFA-mediated cleavage and purification steps, as described in protocols involving chloroform and TFA washes .

Key properties of this compound include:

  • TFA content: Custom peptides may contain 10–45% TFA by weight, which can interfere with biological assays .

Properties

Molecular Formula

C18H20F3N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H19N3O3.C2HF3O2/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12;3-2(4,5)1(6)7/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22);(H,6,7)/t13-,14-;/m0./s1

InChI Key

NYYLMJCDTIPDBQ-IODNYQNNSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • This compound serves as a building block for larger peptides or a model for studying Pro-Trp interactions. Its lack of reported bioactivity limits therapeutic applications compared to H-Val-Pro-Pro-OH.TFA or TKPPR .
  • TFA Removal : Critical for cell-based studies; services like ion-exchange chromatography are recommended to reduce TFA content below 0.1% .

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